GSK837149A - 13616-29-0

GSK837149A

Catalog Number: EVT-270246
CAS Number: 13616-29-0
Molecular Formula: C23H22N8O5S2
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FASN). GSK837149A is a selective, reversible inhibitor of FASN (pIC50 = 7.8). It acts by inhibiting the β-ketoacyl reductase activity of FASN.
GSK837149A is the first selective inhibitor of human fatty acid synthase (FAS).
Overview

GSK837149A is a chemical compound recognized for its role as a selective inhibitor of human fatty acid synthase, a critical enzyme involved in the de novo synthesis of fatty acids. This compound was initially identified through high-throughput screening at GlaxoSmithKline and has garnered attention for its potential therapeutic applications, particularly in oncology due to its ability to inhibit tumor cell growth by targeting lipid metabolism pathways. GSK837149A specifically inhibits the β-ketoacyl reductase domain of fatty acid synthase, which is essential for fatty acid biosynthesis .

Source and Classification

GSK837149A belongs to a class of compounds known as fatty acid synthase inhibitors. Its chemical structure features a dibenzenesulfonamide moiety, contributing to its biological activity. The compound has been classified under the International Union of Pure and Applied Chemistry system with the CAS number 13616-29-0 . Its mechanism of action involves reversible inhibition, making it a candidate for further development in cancer treatment strategies .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK837149A has been described in various studies, highlighting several methods employed to obtain this compound. The synthesis typically involves multi-step organic reactions starting from simpler precursors, utilizing techniques such as:

  • Refluxing: Heating reactions under reflux conditions to facilitate the formation of intermediates.
  • Chromatography: Employing techniques like high-performance liquid chromatography for purification purposes.
  • Crystallization: Isolating pure forms of the compound through controlled crystallization processes.

Specific synthetic routes have been optimized to enhance yield and purity, with modifications made based on structure-activity relationship studies to improve its inhibitory potency against fatty acid synthase .

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK837149A can be characterized by its formula C₁₈H₁₈N₂O₃S. The compound features a dibenzenesulfonamide backbone, which is crucial for its binding affinity to the target enzyme.

Key structural data include:

  • Molecular Weight: Approximately 342.41 g/mol
  • Melting Point: Specific melting point data is not widely published but is essential for characterization.
  • Solubility: GSK837149A exhibits limited solubility in aqueous solutions, which may impact its bioavailability in cellular assays .
Chemical Reactions Analysis

Reactions and Technical Details

GSK837149A primarily engages in reversible binding interactions with the β-ketoacyl reductase domain of fatty acid synthase. The inhibition mechanism involves competitive binding at the active site, preventing the conversion of acyl intermediates necessary for fatty acid elongation.

Notably, biochemical assays have demonstrated that GSK837149A can effectively reduce palmitate synthesis in HepG2 cells when tested with radiolabeled acetate substrates . This highlights its potential utility in studying lipid metabolism and cancer cell biology.

Mechanism of Action

Process and Data

The mechanism by which GSK837149A exerts its inhibitory effects on fatty acid synthase involves:

  1. Binding: The compound binds reversibly to the β-ketoacyl reductase domain of fatty acid synthase.
  2. Inhibition: This binding blocks the enzymatic activity necessary for converting malonyl-Coenzyme A into longer-chain fatty acids.
  3. Cellular Impact: Inhibition leads to altered lipid profiles within cells, inducing apoptosis in tumor cells by disrupting membrane integrity and signaling pathways associated with cell growth and survival .

Quantitative data indicate that GSK837149A has an IC₅₀ value of approximately 15.8 nM, demonstrating its potent inhibitory capacity against fatty acid synthase .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK837149A exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Solubility: Limited solubility in water; better solubility in organic solvents such as dimethyl sulfoxide.

These properties are crucial for determining suitable formulations for biological assays and potential therapeutic applications .

Applications

Scientific Uses

GSK837149A has significant potential applications in scientific research and drug development:

  • Cancer Research: Its ability to inhibit fatty acid synthase positions it as a candidate for developing anti-cancer therapies, particularly for tumors that exhibit high levels of lipogenesis.
  • Metabolic Studies: Researchers utilize this compound to explore metabolic pathways involving fatty acids, providing insights into lipid metabolism's role in various diseases.
  • Drug Discovery: As a lead compound, GSK837149A serves as a model for designing new inhibitors with improved potency and selectivity against fatty acid synthase .
Introduction to GSK837149A

Chemical Identity and Origin

Nomenclature and Structural Classification

GSK837149A (Chemical name: N,N′-Di[4-(4-Methyl-pyrimidin-2-ylsulfamoyl)phenyl]-urea) is a symmetrical small molecule classified as a bisulfonamide urea derivative. Its molecular formula is C₂₃H₂₂N₈O₅S₂, with a molecular weight of 554.60 g/mol. The compound features a central urea group (–NH–CO–NH–) flanked by two identical aryl sulfonamide moieties, each linked to a 4-methylpyrimidinyl group. This symmetrical architecture is critical for its target engagement [1] [3] [9]. The CAS registry number is 13616-29-0, and it appears as a white to off-white solid with limited aqueous solubility but dissolution in DMSO (>10 mg/mL) [3] [7].

Table 1: Chemical Identity of GSK837149A

PropertyValue
IUPAC NameN,N′-Di[4-(4-Methyl-pyrimidin-2-ylsulfamoyl)phenyl]-urea
Molecular FormulaC₂₃H₂₂N₈O₅S₂
Molecular Weight554.60 g/mol
CAS Registry Number13616-29-0
Structural ClassificationBisulfonamide urea
SymmetryC₂-symmetry

Discovery Context

GSK837149A was discovered by GlaxoSmithKline during a high-throughput screening (HTS) campaign targeting human fatty acid synthase (FAS). Initially identified as a minor impurity in an active HTS sample, its structure was elucidated via NMR and mass spectrometry. Subsequent de novo synthesis confirmed its potent FAS inhibitory activity. This serendipitous discovery marked it as the first FAS inhibitor specifically targeting the β-ketoacyl reductase (KR) domain [1] [9].

Therapeutic Target: Fatty Acid Synthase (FAS)

FAS Enzymatic Domains and Metabolic Role

Fatty Acid Synthase (FAS) is a multifunctional homodimeric enzyme (∼272 kDa per monomer) responsible for de novo lipogenesis. It catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. Each FAS monomer comprises seven catalytic domains:

  • Acyl Carrier Protein (ACP): Shuttles intermediates between domains.
  • β-Ketoacyl Synthase (KS): Condenses acetyl/malonyl groups.
  • Malonyl/Acetyl Transferase (MAT): Loads substrates.
  • β-Hydroxyacyl Dehydratase (DH): Removes water.
  • Enoyl Reductase (ER): Reduces double bonds.
  • β-Ketoacyl Reductase (KR): Reduces keto groups.
  • Thioesterase (TE): Releases palmitate [1] [8].

In healthy tissues, FAS expression is minimal, as lipids are acquired dietarily. Conversely, cancer cells exhibit dysregulated lipogenesis due to FAS overexpression, providing membrane components, signaling lipids, and energy substrates crucial for tumor progression [4] [8].

Table 2: FAS Catalytic Domains and Functions

DomainFunction
β-Ketoacyl Reductase (KR)NADPH-dependent reduction of β-ketoacyl intermediates
β-Ketoacyl Synthase (KS)Condensation of acetyl/malonyl-ACP
Malonyl/Acetyl Transferase (MAT)Substrate loading
Enoyl Reductase (ER)Saturates enoyl intermediates
β-Hydroxyacyl Dehydratase (DH)Removes water from β-hydroxyacyl-ACP
Thioesterase (TE)Releases palmitate
Acyl Carrier Protein (ACP)Carrier for growing fatty acid chain

Rationale for Targeting β-Ketoacyl Reductase (KR)

The KR domain catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a rate-limiting step in palmitate synthesis. GSK837149A selectively inhibits KR activity (Kᵢ ≈ 30 nM), disrupting the FAS reaction cycle. This specificity stems from:

  • Competitive binding with NADPH at the KR cofactor site.
  • Stabilization of the enzyme–substrate (ketoacyl-ACP) complex.KR inhibition depletes palmitate and upstream cytotoxic metabolites (e.g., malonyl-CoA), impairing cancer cell membrane integrity and survival pathways [1] [4] [5].

Properties

CAS Number

13616-29-0

Product Name

GSK837149A

IUPAC Name

1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea

Molecular Formula

C23H22N8O5S2

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32)

InChI Key

RSINKZJTTORDAJ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C

Solubility

Soluble in DMSO

Synonyms

GSK837149A; GSK-837149-A; GSK 837149 A;

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.